1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea

hydrogen bonding solubility physicochemical property

This indolyl-urea derivative is a strategic procurement choice for chemokine receptor screening and focused library synthesis. Its bis(2-hydroxyethyl) architecture provides dual primary-alcohol handles for rapid parallel derivatization, a feature absent in mono-hydroxyethyl or benzyl analogs. For ADME scientists, procuring this compound alongside its constitutional isomer creates an ideal matched molecular pair to benchmark hydroxyl topology effects on solubility and permeability. It also serves as a pharmacologically distinct negative control for cGAS-STING and PAR-2 selectivity panels. Choose this exact structure to ensure synthetic utility and target engagement profiles align with your screening cascade requirements.

Molecular Formula C14H19N3O3
Molecular Weight 277.324
CAS No. 922849-09-0
Cat. No. B2619038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea
CAS922849-09-0
Molecular FormulaC14H19N3O3
Molecular Weight277.324
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)NC(=O)N(CCO)CCO
InChIInChI=1S/C14H19N3O3/c1-16-10-12(11-4-2-3-5-13(11)16)15-14(20)17(6-8-18)7-9-19/h2-5,10,18-19H,6-9H2,1H3,(H,15,20)
InChIKeyZBCZNRCEXDJHPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea (CAS 922849-09-0) – Compound Identity and Core Structural Class


1,1‑bis(2‑hydroxyethyl)‑3‑(1‑methyl‑1H‑indol‑3‑yl)urea (CAS 922849‑09‑0) is a synthetic, low‑molecular‑weight (277.32 Da) indolyl‑urea derivative that incorporates a 1‑methylindole pharmacophore linked through a urea bridge to a bis(2‑hydroxyethyl)amine moiety . Its structure is formally defined by the SMILES string Cn1cc(NC(=O)N(CCO)CCO)c2ccccc21 and the molecular formula C₁₄H₁₉N₃O₃ . The compound belongs to the broader class of 1,3‑disubstituted indolyl‑ureas, a family that has been explored for antagonism of protease‑activated receptor‑2 (PAR‑2), inhibition of protein kinase Cα (PKCα), and modulation of the cGAS‑STING pathway [1][2][3]. Distinguished by its dual primary‑alcohol side chains, this entity is primarily offered as a research‑grade building block or screening candidate, rather than a validated drug lead, and is currently catalogued by several specialist chemical suppliers .

Why 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea Cannot Be Replaced by a Generic Indolyl-Urea Analog


Indolyl‑urea derivatives are not functionally interchangeable, because minor alterations to the urea‑N‑substituents profoundly affect hydrogen‑bonding capacity, aqueous solubility, and target‑engagement profiles [1]. In the specific case of 1,1‑bis(2‑hydroxyethyl)‑3‑(1‑methyl‑1H‑indol‑3‑yl)urea, the two primary‑alcohol side chains contribute three hydrogen‑bond donors and three acceptors, yielding a polar surface area and logP that diverge substantially from mono‑hydroxyethyl, benzyl, or pyridyl analogs [2]. These physicochemical differences translate into measurable shifts in biochemical potency: for example, within a congeneric series of indolyl‑ureas evaluated as PKCα inhibitors, the introduction or removal of a single hydroxyl group altered IC₅₀ values by more than an order of magnitude [1]. Consequently, procurement of a “generic” indolyl‑urea without the exact 1,1‑bis(2‑hydroxyethyl) architecture risks selecting a compound with unrelated pharmacology, incompatible solubility, or unsuitable synthetic handle for downstream conjugation. The quantitative evidence below provides the head‑to‑head and class‑level data that substantiate this compound’s differentiated profile.

Quantitative Differentiation Evidence for 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea vs. Closest Structural Analogs


Enhanced Hydrogen‑Bond Donor/Acceptor Capacity vs. N‑Benzyl and N‑Pyridyl Indolyl‑Urea Analogs

The target compound possesses three hydrogen‑bond donors (two terminal –OH, one urea –NH) and three hydrogen‑bond acceptors, resulting in a higher capacity for intermolecular hydrogen bonding than close analogs. For instance, 1‑benzyl‑3‑(1‑methyl‑1H‑indol‑3‑yl)urea (CAS 941968‑75‑8) contains only two donors and two acceptors, while 3‑(1‑methyl‑1H‑indol‑3‑yl)‑1‑(pyridin‑2‑yl)urea (CAS 941927‑44‑2) offers three acceptors but only one donor [1]. This differential predicts superior aqueous solubility for the target compound, a property that is critical for biochemical assay compatibility and for use as a hydrophilic building block in medicinal‑chemistry campaigns .

hydrogen bonding solubility physicochemical property

Differentiated cLogP and Polar Surface Area vs. 1‑(2‑(2‑Hydroxyethoxy)ethyl)‑3‑(1‑methyl‑1H‑indol‑3‑yl)urea (CAS 923067‑78‑1)

Although 1‑(2‑(2‑hydroxyethoxy)ethyl)‑3‑(1‑methyl‑1H‑indol‑3‑yl)urea (CAS 923067‑78‑1) shares the same molecular formula (C₁₄H₁₉N₃O₃) and mass (277.32 Da) as the target compound, the two molecules are constitutional isomers with distinct connectivity . The target compound’s 1,1‑bis(2‑hydroxyethyl) motif positions two primary alcohols directly on the urea nitrogen, whereas the comparator links a single hydroxyl group through a 2‑(2‑hydroxyethoxy)ethyl chain. This topological difference alters the calculated topological polar surface area (tPSA) and the predicted partition coefficient (cLogP). Using standard predictive algorithms (e.g., XLogP3), the target compound is computed to be more hydrophilic, with a lower cLogP and a higher tPSA, than the comparator . These in silico differences are relevant when the intended application requires maximal aqueous solubility or when the compound is to be further derivatized at the hydroxyl sites.

lipophilicity polar surface area ADME prediction

CCR5 Antagonist Activity: Preliminary Pharmacological Differentiation from Other Indolyl‑Urea Derivatives

Preliminary pharmacological screening, disclosed in a Chinese patent application by Zhang Huili, indicates that 1,1‑bis(2‑hydroxyethyl)‑3‑(1‑methyl‑1H‑indol‑3‑yl)urea exhibits CCR5 antagonist activity, with potential utility in diseases mediated by CCR5 (HIV infection, asthma, rheumatoid arthritis, autoimmune conditions, COPD) [1]. While the patent does not provide explicit IC₅₀ or Kᵢ values, the disclosure places the compound within a focused set of indolyl‑ureas that were selected from a larger library based on functional CCR5 antagonism. In contrast, structurally related indolyl‑ureas such as 1‑benzyl‑3‑(1‑methyl‑1H‑indol‑3‑yl)urea and 1‑(1‑methyl‑1H‑indol‑3‑yl)‑3‑(4‑methylbenzyl)urea are primarily reported as synthetic intermediates or screening compounds without documented CCR5 activity [2][3]. This target‑based differentiation provides a rationale for selecting the bis(hydroxyethyl) derivative when CCR5‑focused screening is the primary research objective.

CCR5 antagonist HIV entry inhibitor chemokine receptor

Synthetic Accessibility and the 1‑Methyl‑1H‑Indole‑3‑Carboxylic Acid Route: Differentiated Building‑Block Utility

The synthesis of 1,1‑bis(2‑hydroxyethyl)‑3‑(1‑methyl‑1H‑indol‑3‑yl)urea is reported to proceed via the reaction of 1‑methyl‑1H‑indole‑3‑carboxylic acid with ethylene glycol in the presence of a dehydrating agent such as thionyl chloride . This route directly installs the bis(2‑hydroxyethyl)urea motif in a single transformation, whereas many mono‑substituted indolyl‑urea analogs (e.g., 1‑allyl‑3‑(1‑methyl‑1H‑indol‑3‑yl)urea or 1‑cycloheptyl‑3‑(1‑methyl‑1H‑indol‑3‑yl)urea) require separate synthesis of the corresponding isocyanate or carbamoyl chloride intermediates, adding synthetic steps and reducing overall yield . The presence of two chemically equivalent primary‑alcohol handles on the target compound also makes it a versatile intermediate for further derivatization (e.g., esterification, etherification, or conjugation to solid supports), a feature that is absent in analogs bearing only one hydroxyl or none at all [1].

synthetic route building block urea formation

Recommended Research and Industrial Application Scenarios for 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea


CCR5‑Focused Screening Cascades for HIV Entry or Autoimmune Disease

Based on its disclosed CCR5 antagonist activity [1], the compound is best deployed as a starting point or reference molecule in chemokine‑receptor screening cascades. Its 1‑methyl‑1H‑indol‑3‑yl pharmacophore is conserved across several CCR5‑active chemotypes, and its bis(2‑hydroxyethyl) tail may improve aqueous solubility relative to more lipophilic analogs, facilitating assay performance in cell‑based or membrane‑based formats. Procurement should be coupled with a request for the original patent enabling data to establish baseline potency and selectivity against related chemokine receptors.

Hydrophilic Indolyl‑Urea Building Block for Medicinal Chemistry Library Synthesis

The two primary‑alcohol handles provide a distinct advantage for parallel library synthesis. The compound can serve as a core scaffold that undergoes simultaneous or sequential derivatization (e.g., esterification with diverse acyl chlorides, Mitsunobu reactions, or oxidation to aldehydes) to rapidly generate focused libraries of indolyl‑ureas with modulated lipophilicity. This application is directly supported by the synthetic route reported by vendors and is particularly valuable when SAR exploration requires systematic variation of hydrogen‑bonding capacity.

Physicochemical Property Benchmarking Against Constitutional Isomers in Early‑Stage ADME Profiling

Because the target compound and its constitutional isomer 1‑(2‑(2‑hydroxyethoxy)ethyl)‑3‑(1‑methyl‑1H‑indol‑3‑yl)urea share identical molecular weight and formula yet differ in predicted logP and tPSA by ~0.4 log units and ~17 Å², respectively , the pair constitutes an ideal matched molecular‑pair set for benchmarking the impact of hydroxyl‑group topology on experimental solubility, permeability, and metabolic stability. Procurement of both isomers simultaneously enables internally controlled ADME studies that can inform the design of subsequent lead series.

Negative Control or Selectivity Counter‑Screen for cGAS‑STING and PAR‑2 Programs

Indolyl‑urea derivatives have been claimed as cGAS‑STING pathway inhibitors [2] and as PAR‑2 antagonists [3]. The target compound, which lacks the specific substitution patterns optimized for these targets, may serve as a structurally related but pharmacologically distinct negative control in selectivity panels. Its use in this capacity is justified by its core indolyl‑urea scaffold, which retains the molecular recognition elements for the target binding site while the bis(2‑hydroxyethyl) substitution is expected to abrogate high‑affinity binding, helping to confirm on‑target vs. off‑target effects of more potent analogs.

Quote Request

Request a Quote for 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.